2-cyano-N'-(2-cyanoacetyl)acetohydrazide
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Overview
Description
2-cyano-N’-(2-cyanoacetyl)acetohydrazide is an organic compound with the molecular formula C6H6N4O2. It is known for its versatile applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of cyano and acetohydrazide functional groups, which contribute to its reactivity and utility in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that this compound is used as a key precursor in the synthesis of various heterocyclic derivatives .
Mode of Action
2-cyano-N’-(2-cyanoacetyl)acetohydrazide interacts with its targets through a series of chemical reactions. It’s used as a precursor in the synthesis of heterocyclic compounds such as pyrazole, pyrane, pyridine, and pyrole . The compound’s active methylene moiety and the β-functional nitrile moiety make it a favorable unit for addition reactions followed by cyclization or via cycloaddition with some electrophilic and nucleophilic reagents .
Biochemical Pathways
The compound is involved in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Result of Action
The compound is known to be involved in the synthesis of various heterocyclic compounds, which have been found to possess diverse pharmacological activities .
Biochemical Analysis
Biochemical Properties
It is known that the molecules of this compound display trans configurations with respect to the C=N double bonds . The crystal structures of the compounds are stabilized by N–H···O hydrogen bonds and weak π···π interactions .
Molecular Mechanism
It is known that the compound has the ability to form hydrogen bonds, which could potentially influence its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-cyano-N’-(2-cyanoacetyl)acetohydrazide can be synthesized through the reaction of cyanoacetic acid hydrazide with cyanoacetic acid in the presence of a suitable catalyst. One common method involves the use of glacial acetic acid as a solvent and refluxing the reaction mixture at room temperature. The reaction proceeds through the condensation of cyanoacetic acid hydrazide with the carbonyl group of cyanoacetic acid, followed by cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of 2-cyano-N’-(2-cyanoacetyl)acetohydrazide can be optimized by using solvent-free mechanical grinding techniques. This method involves the use of L-proline as an organocatalyst, which facilitates the reaction under mild conditions, resulting in high yields and short reaction times. The use of L-proline also allows for the reusability of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-(2-cyanoacetyl)acetohydrazide undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones and hydrazides.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles, pyranes, pyridines, and pyroles.
Addition Reactions: The active methylene group and the β-functional nitrile moiety make it a favorable unit for addition reactions followed by cyclization.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with 2-cyano-N’-(2-cyanoacetyl)acetohydrazide include aldehydes, ketones, and various nucleophilic and electrophilic reagents.
Conditions: Reactions are typically carried out under reflux conditions in solvents such as ethanol or glacial acetic acid.
Major Products
The major products formed from reactions involving 2-cyano-N’-(2-cyanoacetyl)acetohydrazide include a variety of heterocyclic compounds, such as pyrazoles, pyranes, pyridines, and pyroles. These compounds are of significant interest due to their diverse biological activities .
Scientific Research Applications
2-cyano-N’-(2-cyanoacetyl)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a key precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is used in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of various fine chemicals and intermediates for industrial processes
Comparison with Similar Compounds
2-cyano-N’-(2-cyanoacetyl)acetohydrazide can be compared with other similar compounds, such as:
Cyanoacetic hydrazide: Similar in structure but lacks the additional cyano group, making it less reactive in certain reactions.
Cyanoacetohydrazide: Another related compound with similar reactivity but different substitution patterns.
Hydrazide-hydrazone derivatives: These compounds share similar functional groups and reactivity but differ in their specific applications and biological activities
The uniqueness of 2-cyano-N’-(2-cyanoacetyl)acetohydrazide lies in its dual cyano and acetohydrazide functional groups, which enhance its reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
2-cyano-N'-(2-cyanoacetyl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-3-1-5(11)9-10-6(12)2-4-8/h1-2H2,(H,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBHBYYQAYSQQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NNC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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